molecular formula C16H15N5O B2809961 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)-N-(p-tolyl)acetamide CAS No. 1146923-45-6

2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)-N-(p-tolyl)acetamide

Cat. No. B2809961
CAS RN: 1146923-45-6
M. Wt: 293.33
InChI Key: LQGKFLVXCRCJJU-UHFFFAOYSA-N
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Description

The compound “2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)-N-(p-tolyl)acetamide” is a complex organic molecule that contains a pyridine ring, a 1,2,4-triazole ring, and a p-tolyl group . These components are common in many pharmaceuticals and materials science applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Mechanism of Action

Target of Action

A structurally similar compound, 2-(3-(2-methyl-6-(p-tolyl) pyridine-3-yl) ureido) benzenesulfonamide, is reported to target carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

If we consider the similar compound mentioned above, it acts as an inhibitor of carbonic anhydrase activity and overexpression . This suggests that it might bind to the active site of the enzyme, preventing its normal substrate from entering the active site, or alter the shape of the enzyme so it no longer can bind to its substrate.

Biochemical Pathways

Carbonic anhydrases, the potential target of the similar compound, play a crucial role in various biological processes including respiration and transport of co2/bicarbonate between metabolizing tissues, ph homeostasis, electrolyte secretion in various tissues, biosynthetic reactions, and tumorigenicity .

Result of Action

The similar compound is reported to be useful in the treatment and/or prevention of disorders associated with proliferative diseases, such as cancer . This suggests that it might inhibit the proliferation of cancer cells by inhibiting the activity of carbonic anhydrase.

properties

IUPAC Name

N-(4-methylphenyl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-4-6-13(7-5-11)18-15(22)9-14-19-16(21-20-14)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGKFLVXCRCJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=NC(=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)-N-(p-tolyl)acetamide

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